Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
Description
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS: 1353987-40-2) is a carbamic acid ester derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the 1-position and an ethyl-carbamate moiety at the 3-position, further esterified with a benzyl group. Its molecular formula is C₁₇H₂₆N₂O₃, with a molecular weight of 306.41 g/mol . This compound is part of a broader class of carbamate derivatives studied for their structural and pharmacological similarities to acetylcholinesterase inhibitors like physostigmine.
Properties
IUPAC Name |
benzyl N-ethyl-N-[1-(2-hydroxyethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-19(16-9-6-10-18(13-16)11-12-20)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYQRSXYTXFLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of piperidine with ethyl chloroformate to form the ethyl carbamate intermediate. This intermediate is then reacted with benzyl alcohol in the presence of a base to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Ethyl-[(R/S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
- Key Difference : Stereochemistry at the piperidin-3-yl position (R vs. S configurations).
- Impact : Enantiomers may exhibit divergent biological activities. For example, (S)-isomers of analogous carbamates often show higher enzymatic binding affinity due to spatial compatibility with chiral active sites .
- Reference Data : Enantiomeric separation methods (e.g., chiral HPLC) are critical for isolating active forms, as demonstrated in studies on rivastigmine intermediates .
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester
- Key Difference : Replacement of the ethyl group with a cyclopropyl ring.
- Impact : Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation. This analogue (CAS: 1354019-57-0) has a molecular weight of 318.42 g/mol , suggesting increased steric bulk that may alter receptor interactions .
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
- Key Difference : Piperidine ring replaced with pyrrolidine (5-membered vs. 6-membered).
- Impact : Pyrrolidine derivatives (e.g., CAS: 122021-01-6) often exhibit faster pharmacokinetic profiles due to reduced ring strain and altered basicity .
Functional Group Comparisons
Benzyl Ester vs. Other Esters
Hydroxyethyl vs. Hydroxymethyl Substitution
Activity Relative to Physostigmine Analogues
- Carbamic esters with benzyl or allyl groups (e.g., allyl-carbamic acid esters in ) show stronger acetylcholinesterase inhibition than ethyl or phenyl derivatives, aligning with the target compound’s design .
Research Findings and Implications
- Stereochemistry Matters : The (S)-isomer of the target compound is prioritized in drug development for its likely superior binding to acetylcholinesterase, as seen in rivastigmine .
- Benzyl Ester Advantage : Compared to ethyl or methyl esters, the benzyl group in the target compound balances lipophilicity and hydrolytic stability, critical for sustained CNS effects .
- Structural Hybrids : Hybridizing piperidine with pyrrolidine or cyclopropyl motifs (e.g., ) offers a strategy to fine-tune pharmacokinetics and toxicity .
Biological Activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester is a synthetic compound with a unique structure that includes a piperidine ring, a hydroxyethyl group, and a carbamic acid moiety. Its molecular formula is C17H26N2O3, with a molecular weight of approximately 306.406 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, which include antimicrobial, cytotoxic, and neuroprotective effects.
Structural Characteristics
The compound's structure enhances its solubility and potential interactions within biological systems. The presence of the hydroxyethyl group is particularly significant as it may influence the compound's pharmacokinetics and pharmacodynamics.
| Property | Details |
|---|---|
| Molecular Formula | C17H26N2O3 |
| Molecular Weight | 306.406 g/mol |
| Structural Features | Piperidine ring, hydroxyethyl group, carbamic acid moiety |
1. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This activity suggests potential applications in treating infections caused by resistant bacteria.
2. Cytotoxic Effects
Research has shown that this compound may possess cytotoxic properties against certain cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
3. Neuroprotective Effects
Compounds with similar structures have been explored for their neuroprotective capabilities, indicating that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. It is hypothesized that the compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegeneration.
Case Study: Anticancer Activity
A study involving a series of piperidine derivatives found that compounds similar to this compound exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . This highlights the potential of piperidine derivatives in cancer therapy.
Research on Neuroprotection
In another investigation, piperidine-based compounds were shown to inhibit AChE effectively, demonstrating dual inhibition potential against both AChE and BuChE. This dual action is crucial for enhancing cognitive function and preventing neurodegeneration . The structural features of this compound may contribute to its efficacy in this regard.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl-carbamic acid benzyl ester | Similar piperidine structure | Different stereochemistry may lead to varied activity |
| 1-(2-Hydroxyethyl)piperidin-3-yl carbamate | Hydroxyethyl group, piperidine ring | Lacks the benzyl ester functionality |
| N-benzyl-N-(2-hydroxyethyl)carbamate | Carbamate structure | Different nitrogen substitution |
Q & A
Q. What are the key synthetic routes for Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, and how can reaction conditions be optimized?
The synthesis typically involves:
- Piperidine functionalization : Reacting a piperidine derivative with ethyl chloroformate to form the carbamate ester .
- Hydroxyethyl introduction : Nucleophilic substitution (e.g., using 2-chloroethanol) to attach the hydroxyethyl group .
- Benzyl esterification : Acid-catalyzed esterification with benzyl alcohol for final product formation . Optimization includes using continuous flow reactors for scalability and catalysts (e.g., H₂SO₄) to enhance yield (70–85%) .
Q. Which functional groups dominate the compound’s reactivity, and how do they influence experimental design?
Critical functional groups:
- Piperidine ring : Enables nucleophilic substitution and hydrogen bonding in biological systems .
- Hydroxyethyl group : Participates in oxidation (e.g., to carbonyls) and hydrogen-bonding interactions .
- Carbamate ester : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during storage . Experimental design must account for these groups’ stability (e.g., inert atmosphere for oxidation-sensitive steps) .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
Key methods include:
- NMR spectroscopy : For structural elucidation (e.g., ¹H NMR for hydroxyethyl protons at δ 3.5–4.0 ppm) .
- HPLC : To assess purity (>95%) and monitor reaction progress .
- X-ray crystallography : For resolving stereochemical configurations (e.g., (S)- vs. (R)-enantiomers) .
Advanced Research Questions
Q. How do reaction mechanisms differ between oxidation of the hydroxyethyl group and hydrolysis of the carbamate ester?
- Hydroxyethyl oxidation : Proceeds via radical intermediates in the presence of KMnO₄ or CrO₃, forming ketones (confirmed by IR peaks at ~1700 cm⁻¹) .
- Carbamate hydrolysis : Acidic conditions cleave the ester to yield benzyl alcohol and a carbamic acid intermediate (TLC monitoring recommended) . Contradictions in reaction rates (e.g., slower hydrolysis in sterically hindered analogs) require kinetic studies .
Q. What methodologies resolve contradictions in reported pharmacological data, such as CNS activity vs. enzyme inhibition?
Discrepancies arise from:
- Target selectivity : The compound’s piperidine moiety binds both serotonin receptors (5-HT₁A, Ki = 120 nM) and fatty acid amide hydrolase (FAAH, IC₅₀ = 250 nM) .
- Assay design : Use orthogonal assays (e.g., radioligand binding for receptors vs. fluorogenic substrates for enzymes) to differentiate mechanisms .
Q. How does stereochemistry at the piperidine ring affect biological activity and synthetic reproducibility?
- (S)-enantiomer : Shows 3x higher affinity for GABAₐ receptors compared to (R)-forms in patch-clamp assays .
- Synthetic control : Chiral catalysts (e.g., L-proline) or chiral stationary phase HPLC ensure enantiomeric purity (>99% ee) .
Q. What strategies mitigate solubility challenges in formulation for in vivo studies?
- Co-solvents : Use cyclodextrins or DMSO-water mixtures to enhance aqueous solubility (up to 5 mg/mL) .
- Prodrug modification : Replace benzyl ester with PEGylated esters to improve bioavailability .
Q. How do structural analogs (e.g., pyrrolidine vs. piperidine derivatives) compare in target engagement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
